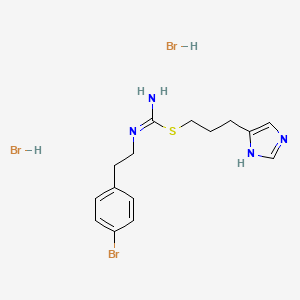
3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide is a complex organic compound with the molecular formula C15H21Br3N4S. This compound is known for its utility in the preparation of S-alkyl-N-alkylisothioureas and its application in the synthesis of histamine H3 antagonist clobenpropit and its analogs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide involves the addition of primary amines to acyl isothiocyanates, followed by S-alkylation and hydrazinolysis. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a histamine H3 antagonist, which could have implications in treating neurological disorders.
Medicine: Explored for its therapeutic potential in various medical conditions, including allergies and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Clobenpropit: A histamine H3 antagonist with a similar structure and function.
Thioperamide: Another histamine H3 antagonist with comparable biological activity.
Uniqueness
3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide is unique due to its specific chemical structure, which allows for targeted interactions with histamine receptors. This specificity makes it a valuable compound in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C15H21Br3N4S |
|---|---|
Peso molecular |
529.1 g/mol |
Nombre IUPAC |
3-(1H-imidazol-5-yl)propyl N'-[2-(4-bromophenyl)ethyl]carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C15H19BrN4S.2BrH/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14;;/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20);2*1H |
Clave InChI |
OWUDGNYKTOBPRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)Br.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



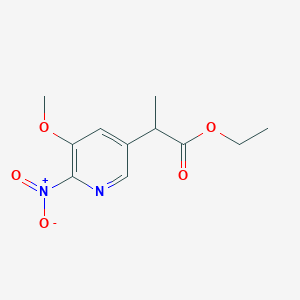

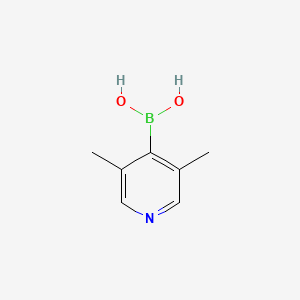

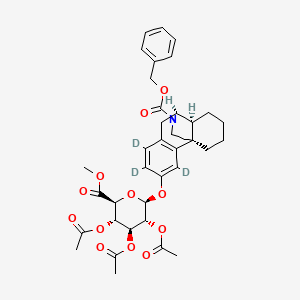


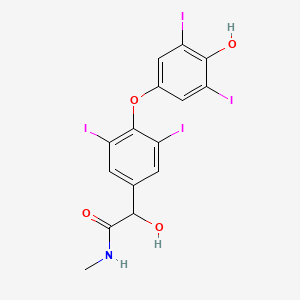
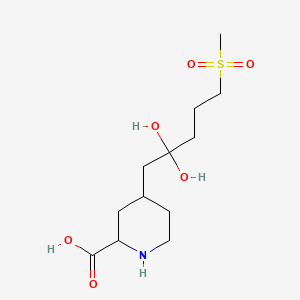


![N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide](/img/structure/B13843632.png)
![(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene](/img/structure/B13843635.png)
